molecular formula C9H10N2O4 B042681 4-Nitrophenyl ethylcarbamate CAS No. 17576-41-9

4-Nitrophenyl ethylcarbamate

Cat. No. B042681
CAS RN: 17576-41-9
M. Wt: 210.19 g/mol
InChI Key: QVUXGCDXMKCVSB-UHFFFAOYSA-N
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Description

4-Nitrophenyl ethylcarbamate (4-NPE) is an organic compound with the chemical formula C9H12N2O4. It is an intermediate in the synthesis of several pharmaceuticals and is also used as a reagent in analytical chemistry. 4-NPE has a wide range of uses in scientific research, including biochemical and physiological effects, and is an important compound for use in laboratory experiments.

Scientific Research Applications

  • Cancer Research and Treatment : A compound named 4-4'-Demethylepipodophyllotoxin 1-(4-nitrophenyl) piperazinyl carbamate was found to be a potent cytotoxic agent against human cancer cells, inducing cell cycle arrest and apoptosis, suggesting its potential as a new therapeutic agent (Chunyan Sang et al., 2013).

  • Chemical Synthesis and Safety : A simple and efficient method for preparing 4-nitrophenyl N-methylcarbamate, considered a safer alternative to methyl isocyanate, was developed. This method offers excellent yields and purity, highlighting its significance in chemical synthesis (M. A. Peterson, Shi Houguang, Pucheng Ke, 2006).

  • Pharmaceutical Development : A novel method for synthesizing lenvatinib, an anticancer drug, using 4-nitrophenyl cyclopropylcarbamate, demonstrates the compound's utility in drug development (Ravi Kumar Sadineni et al., 2020).

  • Materials Science and Catalysis : A study on the nucleophilic reactivity of hydroxide and hydroperoxide ions with ethyl 4-nitrophenyl ethylphosphonate and related compounds suggested their potential in chemical reactions and materials science (V. A. Savelova et al., 2005).

  • Environmental Science and Toxicology : Research on the reduction of nitrophenol compounds, including those related to 4-nitrophenyl ethylcarbamate, using novel nanocatalysts, highlighted their potential for industrial and environmental applications (V. Gupta et al., 2014).

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a promising area of research . This reaction is being used to assess the activity of various synthesized nanostructured materials . Future research may focus on the development of new scaffolds of antimicrobial agents, as microbial resistance continues to pose a major clinical problem .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl ethylcarbamate interacts with various enzymes and proteins. For instance, it has been found to exhibit significant binding modes with DNA Gyrase A . The nature of these interactions is primarily through a simple nucleophilic substitution reaction .

Cellular Effects

The effects of this compound on cells have been studied in vitro. It has shown promising antibacterial activity against various bacterial strains such as B. subtilis, S. aureus, E. coli, K. pneumoniae, and P. aeruginosa . It also exhibits antifungal activity against A. niger, A. flavus, and R. arrhizus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA Gyrase A . Molecular docking studies have revealed that the compound exhibits significant binding modes with high dock scores .

Temporal Effects in Laboratory Settings

It has been synthesized and characterized using IR, NMR, Mass spectra, and CHN analysis .

properties

IUPAC Name

(4-nitrophenyl) N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUXGCDXMKCVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170019
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17576-41-9
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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